Technical Whitepaper: Physicochemical Profiling of 6-(4-Methylpiperidin-1-yl)pyridin-3-amine
Technical Whitepaper: Physicochemical Profiling of 6-(4-Methylpiperidin-1-yl)pyridin-3-amine
This guide provides an in-depth physicochemical analysis of 6-(4-Methylpiperidin-1-yl)pyridin-3-amine , a critical intermediate often utilized in the synthesis of SHP2 inhibitors and other kinase-targeting therapeutics.[1]
[1]
Executive Summary
Molecule: 6-(4-Methylpiperidin-1-yl)pyridin-3-amine Formula: C₁₁H₁₇N₃ MW: 191.27 g/mol Core Utility: Scaffold for kinase inhibitor development (e.g., SHP2, nNOS).[1][2]
Understanding the ionization behavior of this molecule is critical for optimizing solubility , membrane permeability , and lysosomal trapping potential.[1] This guide analyzes the electronic structure to predict pKa values and provides a self-validating experimental protocol for empirical determination.
Part 1: Structural Analysis & Theoretical pKa Prediction[1]
To accurately predict the ionization states, we must deconstruct the electronic effects of the substituents on the pyridine core.
Electronic Environment
The molecule consists of a pyridine ring substituted at two positions:[1]
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Position 3 (Meta to Ring N): A primary amine (-NH₂).
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Position 6 (Ortho to Ring N): A 4-methylpiperidinyl group (tertiary cyclic amine).
Identification of Ionization Centers
There are three potential sites for protonation. Their basicity is dictated by resonance and inductive effects.
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Site A: Pyridine Ring Nitrogen (N1)
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Effect: The piperidine nitrogen at Position 6 acts as a strong electron donor via resonance (+M effect). The lone pair on the piperidine nitrogen delocalizes into the pyridine ring, significantly increasing electron density at N1.[1]
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Prediction: This is the most basic site . While unsubstituted pyridine has a pKa of ~5.2, the electron-donating effect of the 2-amino-like substituent (piperidine) typically raises the pKa by 2–3 units.
-
Estimated pKa:7.5 – 8.2
-
-
Site B: Exocyclic Primary Amine (C3-NH₂)
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Site C: Piperidine Nitrogen (N-Pip)
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Effect: Although aliphatic amines usually have pKa ~10-11, this nitrogen is directly attached to the electron-deficient pyridine ring.[1] It functions as a vinylogous amide/amidine-like system. Its lone pair is delocalized into the ring to stabilize the protonated Ring N.
-
Prediction: It effectively loses its basicity due to conjugation. It will not protonate before the ring nitrogen.
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Predicted Ionization Profile
Based on Structure-Activity Relationship (SAR) data from analogous 2-aminopyridines and 4-dimethylaminopyridine (DMAP):
| Ionization Center | Type | Predicted pKa | State at pH 7.4 |
| Pyridine Ring N (N1) | Conjugate Acid | 7.8 ± 0.5 | Equilibrium (Cation/Neutral) |
| Primary Amine (-NH₂) | Conjugate Acid | ~2.5 | Neutral |
| Piperidine N | Conjugate Acid | < 1.0 | Neutral |
Key Insight: At physiological pH (7.4), the molecule exists as a mixture of Monocation (protonated at Ring N) and Neutral species.[1] This suggests high solubility in gastric environments (pH 1.2) but potential precipitation or increased permeability in the intestinal lumen (pH 6.8–7.4).
Part 2: Visualization of Ionization Pathways[1]
The following diagram illustrates the structural logic and the dominant protonation pathway.
Figure 1: Step-wise deprotonation pathway. The transition from Cation to Neutral occurring near pH 7.8 indicates significant sensitivity to physiological pH changes.[1]
Part 3: Experimental Determination Protocols
Since theoretical predictions carry error margins, empirical determination is required for drug filing. The Potentiometric Titration method is the "Gold Standard" for this molecule due to its ionizable nitrogens.
Method: Potentiometric Titration (Sirius T3 / D-PAS Style)
Objective: Determine precise thermodynamic pKa values.
Reagents & Equipment:
-
Compound: >5 mg of 6-(4-Methylpiperidin-1-yl)pyridin-3-amine (High Purity >98%).
-
Titrant: 0.5 M KOH (Carbonate-free) and 0.5 M HCl.
-
Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).
-
Co-solvent: Methanol or Dioxane (if aqueous solubility is < 0.1 mg/mL).
Protocol Workflow:
-
Preparation: Dissolve 3–5 mg of compound in 10 mL of 0.15 M KCl solution. Acidify to pH 2.0 using 0.5 M HCl to ensure the molecule is fully protonated (starting as the dication/monocation).
-
Blank Titration: Perform a titration on the blank solvent (KCl) to calibrate the electrode and determine carbonate levels.
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Sample Titration: Titrate with 0.5 M KOH from pH 2.0 to pH 12.0.
-
Note: Perform a "Difference Plot" analysis. The difference in titrant volume between the sample and blank at a given pH corresponds to the protons bound/released by the sample.[1]
-
-
Yasuda-Shedlovsky Extrapolation (If Co-solvent used):
-
If the compound precipitates in water, perform titrations at 30%, 40%, and 50% Methanol.[1]
-
Plot pKa vs. % Solvent dielectric constant and extrapolate to 0% co-solvent (pure water).
-
Method: UV-Metric Titration (Spectrophotometric)
Use this method if the compound requires concentrations too low for potentiometry (< 10 µM) due to solubility limits.
-
Setup: Prepare a 20 µM solution in a buffer system (pH 2–12).
-
Scan: Measure UV absorbance (200–400 nm) at 0.5 pH unit intervals.
-
Analysis: Look for the Bathochromic Shift (Red Shift).
Part 4: Implications for Drug Discovery[1]
Solubility Profile
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Gastric (pH 1.2): The molecule will be fully protonated (Cationic). Solubility will be High .
-
Intestinal (pH 6.5–7.4): As pH approaches the pKa (~7.8), the concentration of the neutral species increases.[1]
Lysosomal Trapping[1]
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Mechanism: Lysosomes are acidic (pH ~4.5). Cytosol is neutral (pH ~7.2).
-
Prediction: With a pKa of ~7.8, the molecule is neutral in the cytosol (permeable) but becomes cationic in the lysosome (impermeable).[1]
-
Result: This molecule has a High Risk of Lysosomal Trapping , which can lead to high Volume of Distribution (Vd) and potential phospholipidosis toxicity if not monitored.[1]
Blood-Brain Barrier (BBB) Permeability
-
For CNS targets, the CNS MPO (Multi-Parameter Optimization) score favors pKa < 8.0.[1]
-
Since the predicted pKa is ~7.8, this molecule sits on the borderline.[1] Modifications to the piperidine ring (e.g., adding a fluorine) could lower the pKa to ~6.5, improving CNS penetration by increasing the neutral fraction at blood pH.[1]
References
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
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Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Classic reference for pyridine pKa values).
-
Meanwell, N. A. (2011).[1] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Link
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Charifson, P. S., & Walters, W. P. (2014).[1] Acidic and Basic Drugs in Medicinal Chemistry: A Perspective. Journal of Medicinal Chemistry. Link
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PubChem Compound Summary. (2024). 6-(4-Methylpiperidin-1-yl)pyridin-3-amine.[6][7][8] National Center for Biotechnology Information. Link
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- 4. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
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- 6. 3-Amino-6-(4-methylpiperazin-1-yl)pyridine | CymitQuimica [cymitquimica.com]
- 7. PubChemLite - 6-(4-methylpiperidin-1-yl)pyridin-3-amine hydrochloride (C11H17N3) [pubchemlite.lcsb.uni.lu]
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